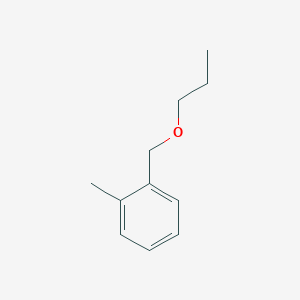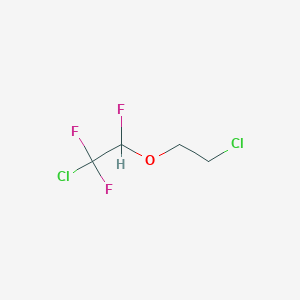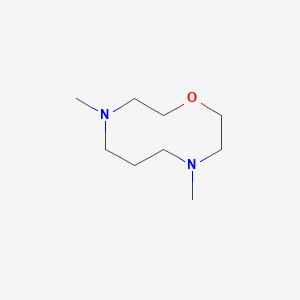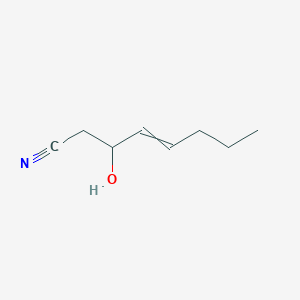![molecular formula C9H18O3Si B14360058 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one CAS No. 90985-89-0](/img/structure/B14360058.png)
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is an organic compound characterized by the presence of an ethoxy group, a trimethylsilyl group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one typically involves the reaction of ethyl vinyl ether with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The ethoxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[2-(trimethylsilyl)ethoxy]butanoic acid
- Trimethylsilyl derivatives of other butenones
Uniqueness
4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both ethoxy and trimethylsilyl groups allows for versatile applications in synthesis and research.
Properties
CAS No. |
90985-89-0 |
|---|---|
Molecular Formula |
C9H18O3Si |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
4-ethoxy-4-trimethylsilyloxybut-3-en-2-one |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(7-8(2)10)12-13(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
JDWJSJIDOXULCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)

![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)


![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)

